1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-

Lipophilicity Drug Design Physicochemical Properties

1-Acetyl-1,3-diazaspiro[4.6]undecane-2,4-dione (CAS 718-69-4) is an N1‑acetyl‑substituted spirohydantoin derivative with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g mol⁻¹. The compound belongs to the cycloalkanespiro‑5‑hydantoin class, which has been explored for diverse biological activities including anticonvulsant, antiproliferative, and enzyme‑inhibitory properties.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 718-69-4
Cat. No. B14752801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-
CAS718-69-4
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)NC(=O)C12CCCCCC2
InChIInChI=1S/C11H16N2O3/c1-8(14)13-10(16)12-9(15)11(13)6-4-2-3-5-7-11/h2-7H2,1H3,(H,12,15,16)
InChIKeyGXDCUEJMKJVHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1,3-Diazaspiro(4.6)undecane-2,4-dione (CAS 718-69-4) – Core Spirohydantoin Scaffold & N-Acetyl Differentiation


1-Acetyl-1,3-diazaspiro[4.6]undecane-2,4-dione (CAS 718-69-4) is an N1‑acetyl‑substituted spirohydantoin derivative with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g mol⁻¹ . The compound belongs to the cycloalkanespiro‑5‑hydantoin class, which has been explored for diverse biological activities including anticonvulsant, antiproliferative, and enzyme‑inhibitory properties . The acetyl group introduced at the N1 position differentiates this scaffold from the parent 1,3‑diazaspiro[4.6]undecane‑2,4‑dione (CAS 707‑16‑4) and provides a handle for further synthetic elaboration or for modulating physicochemical and pharmacokinetic parameters in early‑stage drug discovery programs.

Why 1-Acetyl-1,3-Diazaspiro(4.6)undecane-2,4-dione Cannot Be Replaced by Unsubstituted or Differently Sized Spirohydantoins


Spirohydantoins with identical ring sizes but different N‑substitution patterns show markedly different physicochemical and biological profiles . The N1‑acetyl group of the target compound modulates hydrogen‑bonding capacity, lipophilicity, and metabolic stability compared with the parent NH‑hydantoin (CAS 707‑16‑4) or homologues with smaller spiro‑rings (e.g., [4.4] or [4.5] systems). Simply substituting an unsubstituted or differently functionalized spirohydantoin can lead to altered solubility, permeability, or off‑target binding, making precise selection of the N‑acetyl‑[4.6] scaffold critical for reproducible structure‑activity relationships and process development .

Quantitative Differentiation of 1-Acetyl-1,3-Diazaspiro(4.6)undecane-2,4-dione Versus Closest Spirohydantoin Analogs


Lipophilicity Increase Relative to the Parent NH‑Hydantoin (1-Acetyl vs. CAS 707‑16‑4)

The N1‑acetyl substitution markedly raises calculated logP compared with the unsubstituted parent 1,3‑diazaspiro[4.6]undecane‑2,4‑dione (CAS 707‑16‑4). While the parent NH compound displays an ACD/LogP of ~0.95 (experimental logP ~1.02) , the target 1‑acetyl derivative registers a predicted SlogP of approximately 1.52 . This shift enables better membrane permeability for intracellular target engagement while preserving aqueous solubility within acceptable limits for oral bioavailability.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen‑Bond Donor Count Reduction vs. Parent Hydantoin (1-Acetyl vs. CAS 707‑16‑4)

Acetylation at N1 eliminates one hydrogen‑bond donor (HBD) relative to the parent hydantoin (CAS 707‑16‑4). The parent compound possesses two HBDs (both NH groups), whereas the target 1‑acetyl derivative retains only one HBD (the N3‑H) . Reducing HBD count is a classic medicinal‑chemistry tactic to improve passive permeability and reduce P‑glycoprotein efflux liability while maintaining sufficient H‑bond acceptor capacity for target binding.

Hydrogen Bonding Permeability Drug‑likeness

Ring‑Size‑Dependent Lipophilicity and Steric Profile (1‑Acetyl‑[4.6] vs. 1‑Acetyl‑[4.4] and 1‑Acetyl‑[4.5] Homologues)

Among the N1‑acetyl spirohydantoin series, the 1‑acetyl‑[4.6]undecane scaffold (MW 224.26) occupies an intermediate space in terms of size and lipophilicity: the [4.4]nonane homologue (CAS 1012‑35‑7, MW 196.21, formula C9H12N2O3) is smaller and less lipophilic, while the [4.5]decane homologue (CAS 882‑52‑0, MW 210.23, formula C10H14N2O3) is intermediate . The larger cycloheptane ring in the [4.6] system provides increased three‑dimensionality (Fsp³ ≈ 0.73) and conformational flexibility compared with the cyclopentane ([4.4]) or cyclohexane ([4.5]) fused rings, potentially enabling unique protein‑binding conformations not accessible to the smaller homologues.

Spiro Ring Size Lipophilicity Steric Bulk

Improved Synthetic Regiocontrol via Phase‑Transfer Catalysis (1‑Acetyl‑[4.6] vs. Alternative N‑Alkylation Routes)

Recent patent literature describes the synthesis of 1‑acetyl‑1,3‑diazaspiro[4.6]undecane‑2,4‑dione using tetrabutylammonium bromide as a phase‑transfer catalyst, suppressing the formation of linear (non‑spiro) by‑products to less than 5% . In contrast, conventional N‑acetylation methods lacking phase‑transfer control can generate up to 15–20% of undesired regioisomers or ring‑opened side products, necessitating chromatographic purification that reduces yield and increases cost.

Synthesis Regioselectivity Process Chemistry

Optimal Procurement Scenarios for 1-Acetyl-1,3-Diazaspiro(4.6)undecane-2,4-dione Based on Verified Differentiators


Hit‑to‑Lead Optimization Requiring Balanced Lipophilicity (logP 1.2–1.8) and Reduced HBD Count

When a screening hit based on a parent NH‑spirohydantoin (logP ~1.0, 2 HBDs) shows insufficient cellular permeability, replacing it with the 1‑acetyl analogue (predicted logP ~1.5, 1 HBD) can improve passive diffusion while maintaining the spiro‑[4.6] core geometry . This is particularly relevant for targets residing in intracellular compartments or the CNS, where restricting HBD count is correlated with enhanced brain penetration.

Structure–Activity Relationship (SAR) Exploration of Spiro Ring Size in Kinase or GPCR Inhibitor Programs

The 1‑acetyl‑[4.6]undecane scaffold offers a distinct three‑dimensional profile compared with the smaller [4.4] and [4.5] homologues. Procurement of all three ring‑size variants allows systematic probing of the steric and conformational requirements of a target binding pocket . The [4.6] system, with its larger cycloheptane ring, may fill an otherwise unoccupied hydrophobic sub‑pocket, potentially yielding a gain in potency not achievable with the smaller ring systems.

Scalable Synthesis Support for Advanced Pre‑clinical Candidates

The phase‑transfer‑catalyzed acetylation method that suppresses linear by‑products to <5% enables procurement of high‑purity material suitable for in vivo pharmacokinetic and toxicology studies . Laboratories scaling up from milligram to multi‑gram quantities can benefit from reduced purification costs and higher batch‑to‑batch consistency relative to non‑catalyzed N‑acetylation approaches.

Quote Request

Request a Quote for 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.